1-Acetyl-4-[(4-nitrophenyl)carbonothioyl]piperazine
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Description
1-Acetyl-4-[(4-nitrophenyl)carbonothioyl]piperazine is a chemical compound with the empirical formula C12H15N3O3 . It is a solid substance and its molecular weight is 249.27 . The compound contains a total of 36 bonds, including 21 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 4 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 tertiary amide (aliphatic), and 1 nitro group .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-Acetyl-4-[(4-nitrophenyl)carbonothioyl]piperazine, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1-Acetyl-4-[(4-nitrophenyl)carbonothioyl]piperazine is characterized by a pyridinylpiperazine skeleton, which consists of a pyridine linked (not fused) to a piperazine by a bond that is not part of a ring .Physical And Chemical Properties Analysis
1-Acetyl-4-[(4-nitrophenyl)carbonothioyl]piperazine is a solid substance . Its empirical formula is C12H15N3O3 , and it has a molecular weight of 249.27 .Scientific Research Applications
Antibacterial Activity and Biofilm Inhibition
Piperazine derivatives have demonstrated significant antibacterial efficacies and biofilm inhibition activities, surpassing those of conventional antibiotics like Ciprofloxacin. For example, certain bis(pyrazole-benzofuran) hybrids linked via a piperazine moiety have shown potent antibacterial properties against various strains including E. coli, S. aureus, and S. mutans, as well as inhibitory activity against MRSA and VRE bacterial strains. These compounds also exhibited excellent biofilm inhibition, suggesting their potential as novel antibacterial agents (Mekky & Sanad, 2020).
Herbicidal Activity and Plant Growth Regulation
Piperazine derivatives have been synthesized and evaluated as potential herbicides and plant growth regulators. These compounds, incorporating a piperazine ring and aryl(thio)carbamoyl groups, have shown notable herbicidal activity against Triticum aestivum and demonstrated cytokinin-like activity, significantly stimulating betacyanin synthesis in Amaranthus caudatus (Stoilkova, Yonova, & Ananieva, 2014).
Enzyme Inhibition for Drug Development
Research on piperazine derivatives has identified their potential as enzyme inhibitors, which is crucial for the development of therapeutic agents. For instance, some compounds have been studied for their anti-acetylcholinesterase activity, which is relevant in treating conditions like Alzheimer's disease (Mohsen et al., 2014).
Organic Synthesis and Chemical Diversity
Piperazine derivatives serve as versatile intermediates in organic synthesis, enabling the creation of diverse and complex chemical libraries. Their synthesis from chiral amino acids and further transformation into various substituted piperazines exemplifies their utility in constructing compound libraries for drug discovery (Chamakuri et al., 2018).
properties
IUPAC Name |
1-[4-(4-nitrobenzenecarbothioyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-10(17)14-6-8-15(9-7-14)13(20)11-2-4-12(5-3-11)16(18)19/h2-5H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZOVCDCAWPUTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=S)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-4-[(4-nitrophenyl)carbonothioyl]piperazine |
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